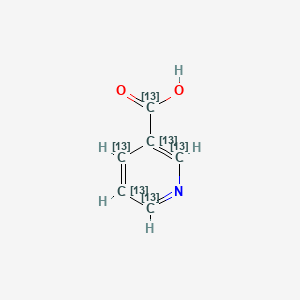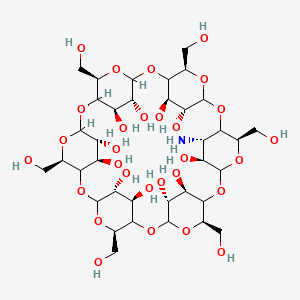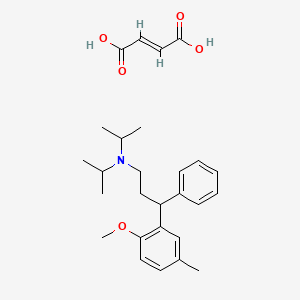
N-Acetyl-L-Asparaginsäure-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a naturally occurring amino acid derivative that is commonly used in laboratory experiments. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology. NAA-d3 has a wide range of applications in scientific research, from studying the mechanism of action of drugs to understanding the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
Neurochemie
“N-Acetyl-L-Asparaginsäure” (NA-Asp) wurde erstmals aus Säugetiergewebe isoliert {svg_1}. Sie ist im erwachsenen Säugetiergehirn in einer Konzentration von 5–6 μmol/g Gewebe vorhanden {svg_2}. Die Werte bei nicht-säugetierartigen Arten sind variabel und reichen von 1,1 μmol/g im Reptiliengehirn bis 5–8 μmol/g im Fischgehirn {svg_3}. Dies deutet darauf hin, dass NA-Asp eine bedeutende Rolle in der Neurochemie verschiedener Arten spielt.
Entwicklungsbiologie
Die Konzentration von NA-Asp im Gehirn neugeborener Ratten oder Kaninchen beträgt ein Fünftel der Konzentration bei Erwachsenen, und die Erwachsenenwerte werden nach 20 Tagen erreicht {svg_4}. Dies deutet darauf hin, dass NA-Asp an den Entwicklungsprozessen dieser Tiere beteiligt sein kann.
Vergleichende Anatomie
NA-Asp ist im Froschhirn und in den zentralen Ganglien von Wirbellosen wie Hummer und Pfeilschwanzkrebs nicht nachweisbar {svg_5}. Dies deutet darauf hin, dass das Vorhandensein und die Konzentration von NA-Asp mit der Komplexität des Nervensystems bei verschiedenen Arten zusammenhängen können.
Biochemie
In anderen Geweben ist der Gehalt an NA-Asp deutlich geringer; z. B. liegen die Werte in der Leber und den Nieren der Katze zwischen 0,06 und 0,17 μmol/g Gewebe {svg_6}. Dies deutet darauf hin, dass NA-Asp spezifische Funktionen im Nervensystem haben kann, die in anderen Geweben nicht benötigt werden.
Pharmazeutische Anwendungen
N-substituierte L-Asparaginsäuren sind wichtige chirale Bausteine für Pharmazeutika und Lebensmittelzusatzstoffe {svg_7}. N-Acetyl-L-Asparaginsäure kann bei der asymmetrischen Synthese verschiedener N-Arylalkyl-substituierter L-Asparaginsäuren verwendet werden {svg_8}.
Biokatalyse
N-Acetyl-L-Asparaginsäure kann als Reaktant zur Synthese von geschützten Homoserin-γ-lactonen durch selektive Reduktion und säurekatalysierte Cyclisierungsreaktion verwendet werden {svg_9} {svg_10}. Sie kann auch zur Synthese von racemischen aminosubstituierten Succinimidderivaten durch Cyclokondensationsreaktion verwendet werden {svg_11} {svg_12}.
Wirkmechanismus
Target of Action
N-Acetyl-L-aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .
Mode of Action
NAA-d3, like its parent compound NAA, is thought to interact with its targets through hydrogen bonding and salt bridges . The interaction studies involving steady-state fluorescence and molecular docking suggest that the hydrogen bonds and salt bridges of NAA can stabilize its targets . Particularly, the easily glycosylated residues, lysine and arginine, are involved in the interaction, which may prevent them from being modified during the glycosylation process .
Biochemical Pathways
NAA plays several roles in biochemical pathways. It serves as a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that naa contributes to energy production from the amino acid glutamate in neuronal mitochondria . Additionally, NAA has been found to have a strong inhibitory effect on the formation of Advanced Glycation End products (AGEs), demonstrating its anti-glycation properties .
Biochemische Analyse
Biochemical Properties
N-Acetyl-L-aspartic Acid-d3 plays a significant role in various biochemical reactions. It is synthesized from aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (Asp-NAT), encoded by the gene Nat8l . This compound interacts with several enzymes and proteins, including aspartoacylase (Aspa), which cleaves N-Acetyl-L-aspartic Acid-d3 into aspartate and acetate . These interactions are crucial for maintaining cellular functions such as lipid synthesis and histone acetylation .
Cellular Effects
N-Acetyl-L-aspartic Acid-d3 influences various cellular processes. In brown adipocytes, it has been implicated in lipid synthesis and histone acetylation . The compound’s metabolism affects cell signaling pathways, gene expression, and cellular metabolism. For instance, increased expression of Nat8l, the gene encoding the N-Acetyl-L-aspartic Acid-d3 synthesizing enzyme, induces de novo lipogenesis and the brown adipocyte phenotype . Additionally, N-Acetyl-L-aspartic Acid-d3 has been shown to impact cell proliferation in tumor and non-tumor cells .
Molecular Mechanism
The molecular mechanism of N-Acetyl-L-aspartic Acid-d3 involves its synthesis from aspartate and acetyl-CoA by Asp-NAT and its cleavage by Aspa into aspartate and acetate . These metabolites are essential for various cellular functions, including lipid synthesis and energy metabolism. The compound’s role in histone acetylation and gene transcription is also significant, as it influences cell differentiation and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-L-aspartic Acid-d3 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Acetyl-L-aspartic Acid-d3 can be stored at -20°C for up to three years in its powder form and for up to six months in solution at -80°C . These storage conditions help maintain its stability and effectiveness in biochemical experiments.
Dosage Effects in Animal Models
The effects of N-Acetyl-L-aspartic Acid-d3 vary with different dosages in animal models. Higher doses of the compound have been associated with increased lipid synthesis and histone acetylation in brown adipocytes . Excessive doses may lead to adverse effects, including toxicity and altered cellular functions. It is essential to determine the optimal dosage to achieve the desired effects without causing harm to the animal models .
Metabolic Pathways
N-Acetyl-L-aspartic Acid-d3 is involved in several metabolic pathways. It is synthesized from aspartate and acetyl-CoA by Asp-NAT and cleaved by Aspa into aspartate and acetate . These metabolites are crucial for lipid synthesis, energy metabolism, and histone acetylation. The compound’s role in these pathways highlights its importance in maintaining cellular functions and metabolic balance .
Transport and Distribution
Within cells and tissues, N-Acetyl-L-aspartic Acid-d3 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within cells is essential for its role in lipid synthesis and histone acetylation. The compound’s localization and accumulation in specific tissues also influence its biochemical effects .
Subcellular Localization
N-Acetyl-L-aspartic Acid-d3 is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria and nucleus . This subcellular localization is crucial for its role in lipid synthesis, histone acetylation, and gene transcription .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-L-aspartic Acid-d3 can be achieved through a multi-step reaction pathway involving protection, activation, coupling, and deprotection reactions.", "Starting Materials": ["L-aspartic acid-d3", "acetic anhydride", "pyridine", "dicyclohexylcarbodiimide", "methanol", "hydrochloric acid"], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid-d3 by reaction with acetic anhydride and pyridine to form N-Acetyl-L-aspartic acid-d3.", "Step 2: Activation of the carboxylic acid group of N-Acetyl-L-aspartic acid-d3 with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.", "Step 3: Coupling of the activated ester intermediate with L-aspartic acid-d3 in the presence of DCC and DMAP to form N-Acetyl-L-aspartic acid-d3-d3.", "Step 4: Deprotection of the N-acetyl group by treatment with hydrochloric acid in methanol to yield N-Acetyl-L-aspartic Acid-d3." ] } | |
CAS-Nummer |
284665-15-2 |
Molekularformel |
C₆H₆D₃NO₅ |
Molekulargewicht |
178.16 |
Synonyme |
Acetyl-L-aspartic Acid-d3; Acetylaspartic Acid-d3; L-N-Acetylaspartic Acid-d3; N-Acetyl-L-aspartic Acid-d3; N- Acetyl-S-aspartic Acid-d3; N-Acetylaspartic Acid-d3_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)



